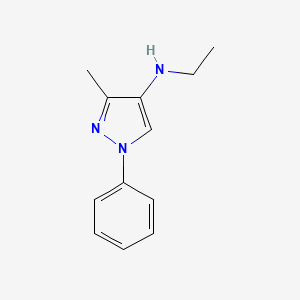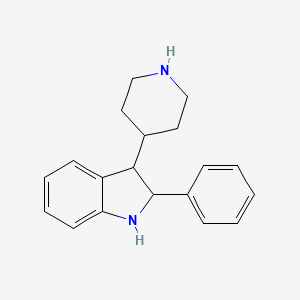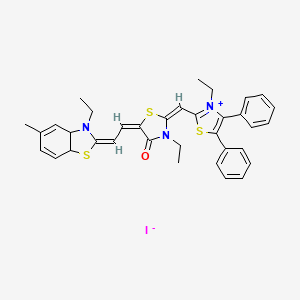
N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxy group at the 6th position and an acetamide group at the 4th position of the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
The synthesis of N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with acetic anhydride in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Another method involves the cyclization of 2-aminobenzenethiol with acetic acid and a dehydrating agent such as phosphorus oxychloride. This reaction also requires heating and results in the formation of the benzothiazole ring with the acetamide group attached.
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave irradiation, and other advanced techniques to improve yield and efficiency.
化学反応の分析
N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted benzothiazole derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as piperidine or triethylamine, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent.
Biological Studies: The compound is used in various biological assays to study its effects on different biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of other biologically active compounds, making it valuable in the development of new pharmaceuticals.
作用機序
The mechanism of action of N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells.
The compound may also interact with other enzymes and receptors, depending on its specific structure and functional groups. Molecular docking studies and in vitro assays are commonly used to elucidate these interactions and understand the compound’s mechanism of action.
類似化合物との比較
N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide can be compared with other benzothiazole derivatives, such as:
N-(6-Chlorobenzothiazol-2-yl)acetamide: This compound has a chlorine atom instead of a methoxy group, which may result in different biological activities and chemical reactivity.
N-(6-Methylbenzothiazol-2-yl)acetamide: The presence of a methyl group instead of a methoxy group can influence the compound’s lipophilicity and overall biological activity.
N-(6-Hydroxybenzothiazol-2-yl)acetamide: The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity and may contribute to its activity against certain biological targets.
特性
分子式 |
C10H10N2O2S |
|---|---|
分子量 |
222.27 g/mol |
IUPAC名 |
N-(6-methoxy-1,3-benzothiazol-4-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2S/c1-6(13)12-8-3-7(14-2)4-9-10(8)11-5-15-9/h3-5H,1-2H3,(H,12,13) |
InChIキー |
UCZPMWJHOYXZSY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C2C(=CC(=C1)OC)SC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812685.png)

![2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium](/img/structure/B13812709.png)
![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)
![Phosphonic acid, [1-(acetylamino)-1-methylethyl]-](/img/structure/B13812721.png)
![methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13812729.png)

![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)
![1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)

![1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B13812769.png)
